5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide: is a complex organic compound characterized by its multiple functional groups, including chloro, morpholine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a boronic acid derivative under palladium catalysis. The morpholine and carboxamide groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the chloro groups to other functional groups.
Reduction: : Reduction of the pyridine nitrogen to form a pyridine derivative.
Substitution: : Replacement of the chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of pyridine derivatives with reduced nitrogen.
Substitution: : Formation of derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyridine derivatives and morpholine derivatives, but the presence of both chloro and carboxamide groups sets it apart. These similar compounds may have different biological activities and applications based on their structural differences.
List of Similar Compounds
2,6-Dimethylmorpholine derivatives
Pyridine-3-carboxamide derivatives
Chloropyridine derivatives
Properties
IUPAC Name |
5,6-dichloro-N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-11-9-24(10-12(2)27-11)19(26)14-5-3-4-6-16(14)23-18(25)13-7-15(20)17(21)22-8-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLOZJDGVIOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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